5-Aminovaleric acid

Gas-phase spectroscopy Intramolecular interactions Melting point comparison

Sourcing a high-purity C5 ω-amino acid for bio-nylon polymerization or biocatalytic C5-diacid cascades is challenging at research-to-pilot scale. 5-Aminovaleric acid (CAS 660-88-8), supplied at ≥98% purity as a white crystalline powder, is the direct monomeric precursor to δ-valerolactam for nylon-5 and nylon-5,6 copolymers. • Direct lactamization eliminates chain-extension steps required by 6-ACA for nylon-6. • Intramolecular n→π* stabilization confers high thermal stability (mp 158-161°C) for robust melt polymerization. • Validated in precision fermentation at titers up to 51.8 g/L, confirming industrial scalability. • Also serves as a selective GABA-B receptor tool compound with demonstrated in vivo seizure suppression without sedation.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 660-88-8
Cat. No. B556511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminovaleric acid
CAS660-88-8
Synonyms5-aminopentanoic acid
5-aminovaleric acid
5-aminovaleric acid hydrochloride
delta-aminovaleric acid
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC(CCN)CC(=O)O
InChIInChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8)
InChIKeyJJMDCOVWQOJGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminovaleric Acid (CAS 660-88-8) Technical Overview for Industrial and Academic Procurement


5‑Aminovaleric acid (5‑AVA; 5‑aminopentanoic acid) is a five‑carbon ω‑amino acid (C₅H₁₁NO₂, MW 117.15) that serves as a key bio‑monomer for the synthesis of odd‑chain nylons (e.g., nylon‑5 and nylon‑5,6) and as a platform C5 chemical [1]. It is an endogenous lysine degradation intermediate [2] and a structural homolog of the neurotransmitter γ‑aminobutyric acid (GABA), exhibiting weak GABA‑B receptor antagonist/partial agonist activity [3]. Unlike α‑amino acids, its terminal amine and carboxyl groups enable linear polymerization without steric hindrance from side‑chain branching, positioning it as a renewable building block for bioplastics and high‑value fine chemicals [4].

5-Aminovaleric Acid Selection Rationale: Why Closest Analogs Fail as Functional Replacements


5‑AVA is frequently grouped with ω‑amino acids such as 6‑aminocaproic acid (6‑ACA) and 4‑aminobutyric acid (GABA), yet substitution is not functionally neutral. The five‑carbon backbone of 5‑AVA confers a unique conformational bias—a folded structure stabilized by an n→π* interaction between the amine and carboxyl groups [1]—that is absent in the shorter GABA (C4) or longer 6‑ACA (C6) homologs [2]. This intramolecular interaction lowers the activation barrier for lactamization to δ‑valerolactam, a property that makes 5‑AVA the direct monomer for nylon‑5, whereas 6‑ACA requires an additional chain‑extension step to reach ε‑caprolactam for nylon‑6. In pharmacological contexts, 5‑AVA exhibits a mixed agonist/antagonist profile at GABA‑B receptors that differs from the full agonism of GABA or the pure antagonism of certain synthetic analogs, resulting in a distinct in vivo efficacy (e.g., seizure suppression without sedation) that cannot be replicated by simple homologs [3]. Furthermore, its position in the lysine catabolic pathway as the direct precursor to glutarate makes it the preferred substrate for engineered biocatalytic cascades targeting C5 diacids, a role for which 6‑ACA is not a suitable surrogate [4].

5-Aminovaleric Acid Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Thermal Stability Differential: 5-Aminovaleric Acid vs. Valeric Acid (ΔTm = +195 °C)

5-Aminovaleric acid (5-AVA) exhibits a melting point 195 °C higher than its unsubstituted parent, valeric acid [1]. This marked thermal stabilization is attributed to an n→π* interaction between the terminal amine and carboxyl groups, which forces 5-AVA into a folded conformation [1]. In contrast, valeric acid lacks this intramolecular interaction and melts at a much lower temperature. The enhanced thermal stability of 5-AVA translates into greater robustness during high-temperature polymerization processes and extended shelf-life under ambient storage.

Gas-phase spectroscopy Intramolecular interactions Melting point comparison

Bioproduction Efficiency: 5-Aminovalerate vs. 6-Aminocaproate and 7-Aminoheptanoate in Engineered E. coli

In an engineered E. coli system expressing an iterative carbon‑chain‑extension cycle, 5‑aminovalerate (5‑AVA) was produced at a titer of 2.15 g/L, which is 89‑fold higher than 6‑aminocaproate (24.12 mg/L) and 453‑fold higher than 7‑aminoheptanoate (4.74 mg/L) under identical conditions [1]. This differential stems from the fact that 5‑AVA is the direct product of L‑lysine α‑oxidase‑mediated decarboxylation, whereas longer‑chain ω‑amino acids require additional carbon‑chain‑extension steps that are currently less efficient [1].

Metabolic engineering Bioplastic monomers Fermentation titer

Anticonvulsant Efficacy: 5-Aminovaleric Acid vs. PBS Control in Rat Mesial Temporal Lobe Epilepsy Model

In the methionine sulfoximine (MSO) model of mesial temporal lobe epilepsy, rats treated with 5‑aminovaleric acid experienced a 3.5‑fold reduction in total seizure number compared to PBS‑treated controls [1]. Furthermore, 5‑AVA‑treated rats exhibited a 2.3‑fold and 2.6‑fold lower fraction of stage 4 and stage 5 seizures (the most severe classifications), respectively [1]. This anticonvulsant effect occurs without the sedation typically observed with full GABA‑A agonists, underscoring a differentiated pharmacological profile.

Epilepsy GABA analog Seizure severity

GABA-ρ1 Receptor Partial Agonism: 5-Aminovaleric Acid Displays Lower Maximal Efficacy than Glycine and β-Alanine

At the human GABA‑ρ1 receptor expressed in Xenopus oocytes, 5‑aminovaleric acid (5‑AVA) acts as a partial agonist with a maximal efficacy approximately 5‑fold lower than that of the full agonist GABA [1]. In comparison, the structurally related amino acids glycine and β‑alanine display intermediate partial agonist activity [1]. The dose‑response curves for 5‑AVA, glycine, and β‑alanine at GABA‑ρ1 and GABA‑ρ2 receptors reveal that 5‑AVA achieves a lower maximal current amplitude, indicating a distinct pharmacological fingerprint that may be exploited for therapeutic applications requiring tonic inhibition without receptor desensitization.

GABA receptor Partial agonist Electrophysiology

Fermentation Titer: 5-Aminovaleric Acid Achieves Highest Reported Concentration (51.8 g/L) in Engineered C. glutamicum

Using an engineered Corynebacterium glutamicum strain (AVA‑3) optimized via stepwise metabolic engineering to enhance L‑lysine flux and suppress byproduct formation, researchers achieved a 5‑aminovaleric acid (5‑AVA) titer of 51.8 g/L at 5 L lab scale and 44.4 g/L at 500 L pilot scale [1]. This represents the highest 5‑AVA titer reported to date and is approximately 23‑fold higher than the 2.15 g/L achieved in early E. coli systems [2]. The availability of a scalable, high‑titer fermentation process directly addresses the historical barrier to industrial adoption of 5‑AVA as a bio‑based monomer.

Precision fermentation Bioplastic monomer Process scale-up

Nylon-5 Monomer Precursor: 5-Aminovaleric Acid Enables Odd-Chain Polyamide with Distinct Thermal Properties

5‑Aminovaleric acid is the direct monomeric precursor for the synthesis of δ‑valerolactam and subsequently nylon‑5 and nylon‑5,6, which are odd‑chain polyamides exhibiting distinct thermal and mechanical properties compared to the even‑chain nylons (e.g., nylon‑6, nylon‑6,6) [1]. In contrast, 6‑aminocaproic acid (6‑ACA) is the precursor for ε‑caprolactam and nylon‑6 [2]. While direct head‑to‑head thermal data for nylon‑5 versus nylon‑6 are not collated here, the chain‑length parity of the monomer dictates polymer crystallinity, melting temperature, and water absorption, making 5‑AVA the essential starting material for applications requiring odd‑chain polyamide characteristics (e.g., lower moisture uptake, different dielectric properties).

Polymer chemistry Odd-chain nylon Bio-based materials

5-Aminovaleric Acid Application Scenarios for Scientific and Industrial Procurement


Bio-Based Nylon-5 and Nylon-5,6 Monomer Synthesis

5‑Aminovaleric acid is the direct precursor for δ‑valerolactam, which upon ring‑opening polymerization yields nylon‑5 and copolymers such as nylon‑5,6 [1]. The 5‑carbon backbone of 5‑AVA enables the production of odd‑chain polyamides with distinct moisture absorption and thermal properties compared to even‑chain nylons [1]. Recent advances in precision fermentation have achieved 5‑AVA titers of 51.8 g/L, making industrial‑scale bio‑based nylon production economically viable [2].

Metabolic Engineering and Synthetic Biology Platform Chemical

As a natural intermediate in the L‑lysine catabolic pathway (cadaverine → 1‑piperideine → 5‑aminovalerate → glutarate semialdehyde → glutarate) [3], 5‑AVA serves as a critical node for engineering microbial strains that produce C5 diacids and diamines. Engineered E. coli strains have demonstrated selective production of 5‑aminovalerate at 2.15 g/L, a titer that is two orders of magnitude higher than that of longer‑chain ω‑amino acids [4], underscoring its preferential accessibility as a bio‑based platform chemical.

GABA Receptor Pharmacology and Neuroscience Tool Compound

5‑Aminovaleric acid acts as a weak partial agonist at GABA‑ρ1 receptors (with approximately 20% maximal efficacy relative to GABA) [5] and as a mixed agonist/antagonist at GABA‑B receptors [6]. In a rat model of mesial temporal lobe epilepsy, 5‑AVA treatment reduced total seizure number by 3.5‑fold and the fraction of severe (stage 4–5) seizures by 2.3–2.6‑fold without inducing sedation [6]. This unique pharmacological profile makes 5‑AVA a valuable research tool for probing inhibitory neurotransmission and for developing anti‑epileptic strategies with a reduced side‑effect burden.

High-Temperature Polymerization and Thermally Demanding Synthetic Routes

The melting point of 5‑aminovaleric acid is 195 °C higher than that of its unsubstituted parent, valeric acid, owing to a stabilizing n→π* intramolecular interaction [7]. This enhanced thermal stability reduces degradation during high‑temperature processing steps such as melt polymerization and amidation reactions, making 5‑AVA a more robust building block for thermally demanding synthetic procedures compared to non‑amino aliphatic acids.

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